N-Boc-4-(3-azidopropyl)piperidine
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Overview
Description
N-Boc-4-(3-azidopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and an azide group attached to a propyl chain at the 4-position of the piperidine ring.
Preparation Methods
The synthesis of N-Boc-4-(3-azidopropyl)piperidine typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a Boc group. This is followed by the introduction of the azidopropyl group at the 4-position of the piperidine ring. The reaction conditions often involve the use of organic solvents, bases, and azide sources. For example, the synthesis might involve the reaction of N-Boc-4-piperidone with sodium azide in the presence of a suitable base and solvent .
Chemical Reactions Analysis
N-Boc-4-(3-azidopropyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-4-(3-azidopropyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioorthogonal labeling and click chemistry, enabling the study of biological processes in living organisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-4-(3-azidopropyl)piperidine is largely dependent on its chemical reactivity. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
N-Boc-4-(3-azidopropyl)piperidine can be compared to other piperidine derivatives, such as:
1-Boc-4-aminopiperidine: This compound has an amino group instead of an azide group, making it less reactive in cycloaddition reactions but more suitable for other types of chemical modifications.
N-Boc-4-hydroxypiperidine: This derivative has a hydroxyl group, which can participate in different types of chemical reactions compared to the azide group.
The uniqueness of this compound lies in its azide functionality, which provides distinct reactivity and applications in bioorthogonal chemistry and click reactions.
Properties
Molecular Formula |
C13H24N4O2 |
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Molecular Weight |
268.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-azidopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)17-9-6-11(7-10-17)5-4-8-15-16-14/h11H,4-10H2,1-3H3 |
InChI Key |
RUPDZQJZBSNLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN=[N+]=[N-] |
Origin of Product |
United States |
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